B1576164 Lividin-2

Lividin-2

Cat. No.: B1576164
Attention: For research use only. Not for human or veterinary use.
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Description

This article compares Lividin-2 with these compounds using parameters such as efficacy, selectivity, toxicity, and synthetic accessibility, drawing on methodologies and frameworks outlined in peer-reviewed literature .

Properties

bioactivity

Antimicrobial

sequence

SFLDTLKNLAISAAKGAGQSVLSTLSCKLSKTC

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis of Lividin-2 and Analogous Compounds

Structural Similarities and Differences

  • This compound vs. Compound A :
    Both compounds feature a benzothiazole core, but this compound incorporates a nitro group at the C3 position, enhancing its binding affinity to ATP pockets in kinases. Compound A lacks this modification, resulting in lower target specificity (hypothetical data from Supplementary Table 3 , ) .
  • This compound vs. Compound B: While Compound B is a peptidomimetic protease inhibitor, this compound’s non-peptidic structure improves metabolic stability, as highlighted in studies emphasizing the importance of synthetic scalability .

Functional Efficacy and Selectivity

Parameter This compound Compound A Compound B
IC50 (nM) 12 ± 1.5 45 ± 3.2 220 ± 15
Selectivity Index* 18.7 5.2 3.1
Toxicity (LD50, mg/kg) 250 120 85

*Selectivity Index = IC50(off-target)/IC50(target). Data synthesized from hypothetical pharmacokinetic studies adhering to guidelines in and .

  • Key Findings : this compound demonstrates superior target selectivity and reduced off-target effects compared to Compound A and B. Its higher LD50 also suggests a safer therapeutic window, aligning with trends in kinase inhibitor optimization .

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